molecular formula C12H7F3O2 B187638 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde CAS No. 52130-30-0

5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde

Cat. No.: B187638
CAS No.: 52130-30-0
M. Wt: 240.18 g/mol
InChI Key: MRVWKXZQBOFMAW-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde typically involves the introduction of the trifluoromethyl group into the phenyl ring, followed by the formation of the furan ring with an aldehyde group. One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl derivative, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylated phenyl compound is then subjected to a series of reactions to form the furan ring and introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient trifluoromethylation and subsequent ring formation .

Chemical Reactions Analysis

Types of Reactions: 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with improved properties. Its incorporation into polymers and coatings can enhance their thermal stability and resistance to degradation .

Comparison with Similar Compounds

  • **5-[3-(Trifluorom

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVWKXZQBOFMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352256
Record name 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52130-30-0
Record name 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3-(Trifluoromethyl)phenyl]furfural
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of the compound (0.45 g) obtained in Example 130b in dichloromethane (4 mL) was cooled in an ice bath, and Dess-martin reagent (0.94 g) was added. After stirring at room temperature for 1 hr, water was added to the reaction mixture, and the mixture was extracted with dichloromethane. The organic layer was washed with saturated aqueous sodium thiosulfate solution, dried over magnesium sulfate, and concentrated under reduced pressure to give a crude title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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